Spexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was discovered using bioinformatics techniques and is encoded by the C12orf39 gene located on chromosome 12 of the human genome . Spexin is evolutionarily conserved across vertebrate species and is a member of the this compound/Galanin/Kisspeptin gene family. It is widely expressed in various tissues, including the brain, heart, lung, liver, kidney, thyroid, adrenal gland, testis, ovary, spleen, pancreas, skeletal muscle, adipose tissue, and different parts of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spexin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for the efficient and cost-effective synthesis of the peptide. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Spexin undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to induce oxidation.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute specific amino acids.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as modified peptides with altered amino acid sequences .
Scientific Research Applications
Spexin has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: this compound plays a role in regulating energy balance, appetite, and glucose homeostasis.
Medicine: this compound is being investigated as a biomarker for obesity and related cardiometabolic diseases.
Mechanism of Action
Spexin exerts its effects by binding to galanin receptors type 2 (GALR2) and 3 (GALR3). These receptors are G protein-coupled receptors that mediate various physiological functions. Upon binding to GALR2 or GALR3, this compound activates intracellular signaling pathways that regulate energy homeostasis, appetite, and glucose metabolism . This compound also influences mitochondrial function and fatty acid metabolism in cardiomyocytes, highlighting its potential importance in cardiovascular health .
Comparison with Similar Compounds
Spexin is part of the this compound/Galanin/Kisspeptin gene family, which includes other peptides such as galanin and kisspeptin. These peptides share structural similarities and can activate similar receptors, but they have distinct physiological roles .
Galanin: Galanin is involved in regulating mood, feeding behavior, and pain perception.
Kisspeptin: Kisspeptin plays a crucial role in reproductive function by regulating the release of gonadotropin-releasing hormone (GnRH).
This compound is unique in its ability to act as an anorexigenic factor, suppressing food intake and regulating energy balance. Its role in cardiovascular health and potential therapeutic applications in metabolic disorders further distinguish it from other related peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O19S/c1-37(2)30-52(69(108)87-49(16-11-12-27-75)66(105)82-36-60(100)83-39(5)63(102)85-48(62(80)101)22-24-57(77)97)91-71(110)54(32-42-18-20-44(96)21-19-42)92-70(109)53(31-38(3)4)90-68(107)51(26-29-114-8)86-64(103)40(6)84-67(106)50(23-25-58(78)98)88-73(112)56-17-13-28-94(56)74(113)61(41(7)95)93-72(111)55(89-65(104)46(76)34-59(79)99)33-43-35-81-47-15-10-9-14-45(43)47/h9-10,14-15,18-21,35,37-41,46,48-56,61,81,95-96H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,101)(H,82,105)(H,83,100)(H,84,106)(H,85,102)(H,86,103)(H,87,108)(H,88,112)(H,89,104)(H,90,107)(H,91,110)(H,92,109)(H,93,111)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZBDJTNIOJMF-TWMPYRTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O19S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.